Superior FMS Kinase Inhibition vs. KIST101029
A derivative of the 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine scaffold, compound 1r, demonstrated a 3.2-fold improvement in FMS kinase inhibition compared to the lead compound KIST101029. This represents a significant enhancement in potency directly attributable to structural optimization on this core [1].
| Evidence Dimension | FMS Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 1r IC50 = 30 nM |
| Comparator Or Baseline | Lead Compound KIST101029 IC50 = 96 nM |
| Quantified Difference | 3.2-fold more potent |
| Conditions | In vitro enzymatic assay against FMS kinase |
Why This Matters
This 3.2-fold potency improvement quantifies the scaffold's ability to be optimized into high-affinity FMS inhibitors, a key target for anti-inflammatory and immuno-oncology research.
- [1] El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. View Source
